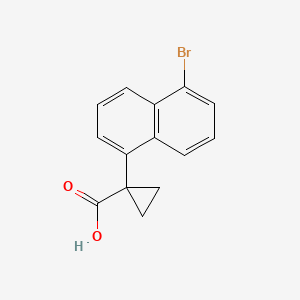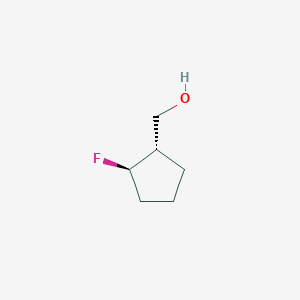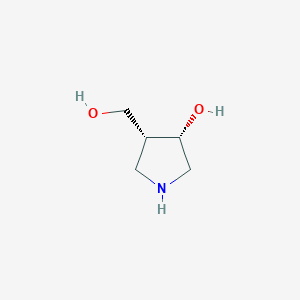
trans-(2-Fluorocyclopentyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-(2-Fluorocyclopentyl)methanamine hydrochloride: is a synthetic compound with the molecular formula C6H13ClFN and a molecular weight of 153.63 g/mol . It is primarily used in research settings and is known for its high purity, typically around 95% . This compound is not intended for human or veterinary use and is mainly utilized for in-vitro studies.
Métodos De Preparación
The synthesis of trans-(2-Fluorocyclopentyl)methanamine hydrochloride involves several stepsThe reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure high yield and purity . Industrial production methods are similar but are scaled up to accommodate larger quantities, often involving more sophisticated equipment and stringent quality control measures.
Análisis De Reacciones Químicas
Trans-(2-Fluorocyclopentyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol .
Aplicaciones Científicas De Investigación
Trans-(2-Fluorocyclopentyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies involving cell signaling and receptor binding.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: It is used in the production of various chemicals and materials
Mecanismo De Acción
The mechanism of action of trans-(2-Fluorocyclopentyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It primarily acts on certain receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Trans-(2-Fluorocyclopentyl)methanamine hydrochloride is unique due to its specific fluorination and the presence of a cyclopentyl group. Similar compounds include:
Cyclopentylmethanamine: Lacks the fluorine atom, resulting in different chemical properties.
Fluorocyclopentane: Lacks the amine group, leading to different reactivity and applications.
Methanamine derivatives: Various derivatives with different substituents can have distinct properties and uses.
Propiedades
IUPAC Name |
[(1S,2R)-2-fluorocyclopentyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN/c7-6-3-1-2-5(6)4-8/h5-6H,1-4,8H2/t5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXBLMSYJDSAIL-NTSWFWBYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8013040.png)
![7-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B8013045.png)








![[(1S,3R)-3-fluorocyclopentyl]methanol](/img/structure/B8013134.png)



